
Lithium, (isocyanomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, (isocyanomethyl)- is a chemical compound that features lithium bonded to an isocyanomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium, (isocyanomethyl)- typically involves the reaction of lithium with isocyanomethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as:
Li+CH2NC→LiCH2NC
Industrial Production Methods
Industrial production of lithium, (isocyanomethyl)- involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, (isocyanomethyl)- can undergo various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form simpler lithium compounds.
Substitution: Participates in nucleophilic substitution reactions, where the isocyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with lithium, (isocyanomethyl)- include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from reactions involving lithium, (isocyanomethyl)- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield lithium oxides, while substitution reactions can produce a variety of substituted lithium compounds.
Aplicaciones Científicas De Investigación
Lithium, (isocyanomethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanomethyl groups into organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of lithium’s effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, especially in the treatment of mood disorders and other neurological conditions.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of lithium, (isocyanomethyl)- involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can modulate neurotransmitter release and signal transduction pathways, leading to changes in cellular activity. The isocyanomethyl group may also interact with specific enzymes or receptors, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
Lithium carbonate: Commonly used in the treatment of mood disorders.
Lithium chloride: Used in various chemical syntheses and industrial applications.
Lithium hydroxide: Utilized in the production of lithium-ion batteries.
Uniqueness
Lithium, (isocyanomethyl)- is unique due to the presence of the isocyanomethyl group, which imparts distinct chemical properties and reactivity compared to other lithium compounds. This uniqueness makes it valuable in specific research and industrial applications where other lithium compounds may not be suitable.
Propiedades
Número CAS |
33742-77-7 |
|---|---|
Fórmula molecular |
C2H2LiN |
Peso molecular |
47.0 g/mol |
Nombre IUPAC |
lithium;isocyanomethane |
InChI |
InChI=1S/C2H2N.Li/c1-3-2;/h1H2;/q-1;+1 |
Clave InChI |
FMJFNCBDNBSXLT-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH2-][N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


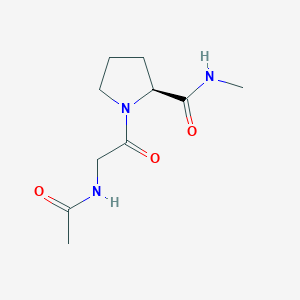
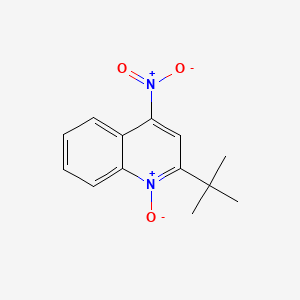

![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
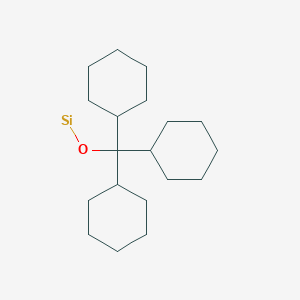
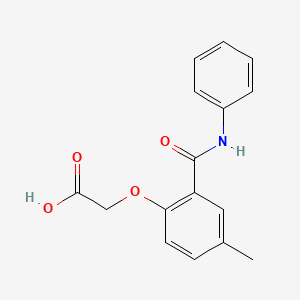
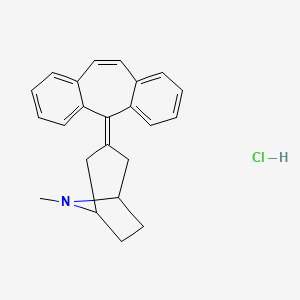


![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)




